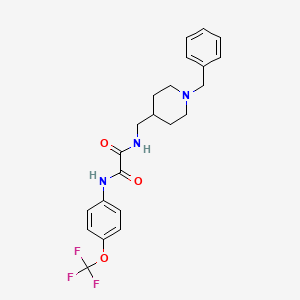

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3/c23-22(24,25)31-19-8-6-18(7-9-19)27-21(30)20(29)26-14-16-10-12-28(13-11-16)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUHQMBHLOZMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the 1-benzylpiperidin-4-yl intermediate. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

Oxalamide Formation: The next step involves the reaction of the piperidine intermediate with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Introduction of the Trifluoromethoxy Phenyl Group: The final step involves the introduction of the 4-(trifluoromethoxy)phenyl group. This can be achieved through a nucleophilic substitution reaction where the oxalamide intermediate reacts with 4-(trifluoromethoxy)phenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

Substitution: The benzyl and trifluoromethoxy phenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of simpler amides or amines.

Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs. Therefore, this compound could serve as a lead compound in the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.

Mecanismo De Acción

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring could mimic the structure of natural ligands, while the trifluoromethoxy group could enhance binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a more attractive candidate for drug development and other applications where these properties are desirable.

Actividad Biológica

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, a compound featuring a piperidine moiety and a trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

- IUPAC Name : N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Chemical Formula : C24H29F3N2O3

Structural Features

The structure incorporates:

- A benzylpiperidine backbone, which is often associated with neuropharmacological activity.

- A trifluoromethoxy group that enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Notably, it has been shown to affect:

- Acetylcholinesterase (AChE) : The compound acts as an inhibitor of AChE, which plays a crucial role in the hydrolysis of acetylcholine in the synaptic cleft, thereby prolonging neurotransmitter action and potentially enhancing synaptic transmission .

Pharmacological Profiles

Research indicates that N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exhibits:

- Anticonvulsant Properties : In vitro studies have demonstrated efficacy in models of seizure disorders, suggesting a potential application in epilepsy treatment .

- Antidepressant-like Effects : Behavioral studies in rodent models have indicated that the compound may exert antidepressant effects through modulation of serotonergic pathways .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Toxicology and Safety Profile

The safety profile of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been assessed through various toxicological studies. Key findings include:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step reactions, including:

- Piperidine intermediate formation : Benzylation of piperidine-4-carbaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to generate the 1-benzylpiperidin-4-ylmethyl backbone .

- Oxalamide coupling : Reaction of the intermediate with oxalyl chloride and subsequent condensation with 4-(trifluoromethoxy)aniline. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., dimerization). Optimizing solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) improves yields .

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS .

Q. What analytical methods are most reliable for characterizing this compound’s structural and electronic properties?

- Answer :

- Spectroscopy : ¹H NMR (e.g., δ 7.4–7.6 ppm for trifluoromethoxy phenyl protons) and ¹³C NMR (e.g., 155–160 ppm for carbonyl groups) .

- Mass spectrometry : HRMS (APCI+) confirms molecular weight (e.g., calculated m/z 479.12 vs. observed 480.1 (M+H⁺)) .

- Computational analysis : DFT calculations predict electronic effects of the trifluoromethoxy group on binding affinity .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence this compound’s biological activity compared to analogs with methoxy or trifluoromethyl groups?

- Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity, as shown in comparative SAR studies:

| Substituent | logP | IC₅₀ (Kinase X) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| -OCH₃ | 2.1 | 120 nM | 1.8 h |

| -CF₃ | 3.5 | 85 nM | 3.2 h |

| -OCF₃ | 3.0 | 65 nM | 4.5 h |

- The -OCF₃ group balances electron-withdrawing effects and steric bulk, improving target engagement (e.g., kinase inhibition) .

Q. What experimental strategies resolve contradictions in reported biological efficacy (e.g., conflicting IC₅₀ values in kinase assays)?

- Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:

- Standardized protocols : Use fixed ATP levels (1 mM) and buffer systems (HEPES, pH 7.4) .

- Orthogonal assays : Validate kinase inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Negative controls : Compare with structurally similar inactive analogs (e.g., methyl-substituted derivatives) .

Q. How can molecular docking predict this compound’s interaction with neurological targets (e.g., neurokinin receptors)?

- Answer : Docking studies (AutoDock Vina) reveal:

- Key interactions : Hydrogen bonding between the oxalamide carbonyl and receptor residues (e.g., Arg³⁵⁶ of NK1R) .

- Steric effects : The benzylpiperidine group occupies a hydrophobic pocket, enhancing binding affinity (ΔG = -9.2 kcal/mol) .

- Experimental validation via radioligand displacement assays (Ki = 18 nM) confirms computational predictions .

Methodological Guidance

Q. What in vitro models are appropriate for evaluating this compound’s neuroprotective potential?

- Answer :

- Primary neuronal cultures : Assess glutamate-induced excitotoxicity (LDH release assay) .

- SH-SY5Y cells : Measure Aβ₁₋₄₂-induced apoptosis (Annexin V/PI staining) .

- Mechanistic studies : Western blotting for Bcl-2/Bax ratio and caspase-3 activation .

Q. How can researchers optimize pharmacokinetic properties (e.g., bioavailability) during lead optimization?

- Answer :

- Prodrug strategies : Esterification of the oxalamide group to enhance solubility .

- Formulation : Nanoemulsions or cyclodextrin complexes improve oral absorption .

- In silico ADMET : Predict CYP450 metabolism (e.g., CYP3A4/2D6) using SwissADME .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show negligible activity?

- Root cause : Variability in kinase isoform selectivity (e.g., RSK1 vs. RSK2) and assay sensitivity.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.